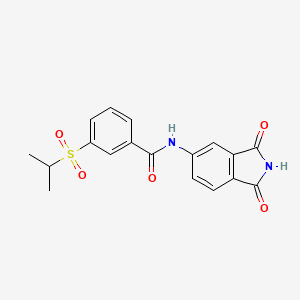

N-(1,3-dioxoisoindolin-5-yl)-3-(isopropylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-(1,3-dioxoisoindol-5-yl)-3-propan-2-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5S/c1-10(2)26(24,25)13-5-3-4-11(8-13)16(21)19-12-6-7-14-15(9-12)18(23)20-17(14)22/h3-10H,1-2H3,(H,19,21)(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZHKPUKEGWVKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxoisoindolin-5-yl)-3-(isopropylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Dioxoisoindolinyl Group: This step involves the cyclization of an appropriate precursor to form the dioxoisoindolinyl moiety.

Attachment of the Isopropylsulfonyl Group: This can be achieved through sulfonylation reactions using reagents like isopropylsulfonyl chloride.

Formation of the Benzamide Core: The final step involves the coupling of the dioxoisoindolinyl and isopropylsulfonyl groups to a benzamide backbone under suitable reaction conditions, such as the use of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxoisoindolin-5-yl)-3-(isopropylsulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under strong oxidizing conditions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions may vary, but common reagents include halogenating agents, nucleophiles like amines or thiols, and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides or thiols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(1,3-dioxoisoindolin-5-yl)-3-(isopropylsulfonyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with androgen receptor (AR)-targeting degraders described in , such as N-((1r,3r)-3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl)-4-(4-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)piperazin-1-yl)benzamide. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Findings:

Structural Divergence: The absence of a piperazine linker and dioxopiperidinyl group in the target compound limits its direct comparison to ’s AR degraders. However, both share isoindolinone moieties, which are critical for proteolysis-targeting chimera (PROTAC) activity .

Functional Implications: The isopropylsulfonyl group in the target compound may enhance solubility compared to ’s chloro-cyano substituents, which prioritize receptor binding over dissolution.

Therapeutic Potential: While ’s compounds are validated for AR degradation, the target compound’s lack of a ubiquitin ligase-recruiting moiety (e.g., dioxopiperidinyl) suggests it may act as a monomeric inhibitor rather than a PROTAC.

Biological Activity

N-(1,3-dioxoisoindolin-5-yl)-3-(isopropylsulfonyl)benzamide, a compound with significant potential in medicinal chemistry, has been investigated for its biological activities, particularly as an inhibitor of HIV-1 integrase and its implications in cancer treatment. This article synthesizes the latest research findings, including data tables and case studies that highlight the compound's efficacy and safety.

Chemical Structure and Properties

The molecular formula of this compound is , indicating the presence of a sulfonyl group which enhances its biological activity. The compound's structure includes a 1,3-dioxoisoindoline moiety, which is crucial for its interaction with biological targets.

Research has shown that this compound acts primarily as an inhibitor of HIV-1 integrase. This enzyme is essential for the viral replication cycle, making it a prime target for antiviral drug development.

Inhibition Studies

In vitro studies have demonstrated that several derivatives of this compound exhibit significant inhibition of strand transfer activity by HIV-1 integrase. Notably, six analogues showed an IC50 value below 5.0 µM, indicating potent inhibitory effects against the enzyme .

Table 1: Inhibition Potency of Selected Derivatives

| Compound | IC50 (µM) | Activity Description |

|---|---|---|

| Compound 16c | <5.0 | Strong inhibitor of HIV-1 integrase |

| Compound 16h | <5.0 | Strong inhibitor of HIV-1 integrase |

| Compound 16i | <5.0 | Strong inhibitor of HIV-1 integrase |

| Compound 16m | <5.0 | Strong inhibitor of HIV-1 integrase |

| Compound 16n | <5.0 | Strong inhibitor of HIV-1 integrase |

| Compound 16r | <5.0 | Strong inhibitor of HIV-1 integrase |

Case Study 1: Anti-HIV Activity

A study conducted on a series of benzamide derivatives including this compound revealed that these compounds could effectively inhibit both HIV-1 and HIV-2 in cell-based assays. The results indicated that these compounds could serve as lead candidates for further optimization in anti-HIV therapies .

Case Study 2: Toxicity Evaluation

The toxicity profile was assessed using zebrafish embryos to evaluate the safety of this compound. Results indicated low toxicity levels with an effective concentration (EC50) significantly higher than the active concentrations required for biological activity . This suggests a favorable safety margin for potential therapeutic applications.

Structural Insights and Computational Studies

In silico docking studies have been pivotal in understanding how this compound interacts with the active site of HIV-1 integrase. The presence of the 2-phenyl isoindoline-1,3-dione motif was found to be essential for binding to the magnesium ions at the active site, which is crucial for enzymatic function .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1,3-dioxoisoindolin-5-yl)-3-(isopropylsulfonyl)benzamide, and how can purity be validated?

- Methodological Answer : The compound is synthesized via amide coupling between 3-(isopropylsulfonyl)benzoic acid and 5-amino-1,3-dioxoisoindoline using activating agents like HATU or EDCI. Post-synthesis, purification is achieved via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol. Purity validation employs reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with UV detection at 254 nm. Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight and absence of side products .

Q. Which crystallographic tools are optimal for resolving the crystal structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using the SHELX suite is standard. SHELXD solves the phase problem via dual-space methods, while SHELXL refines the structure with least-squares minimization. WinGX integrates SHELX programs with ORTEP-3 for graphical visualization, enabling thermal ellipsoid plotting and intermolecular interaction analysis. Data collection at low temperature (e.g., 100 K) reduces thermal motion artifacts .

Q. How can density functional theory (DFT) predict the electronic properties of this benzamide derivative?

- Methodological Answer : Hybrid functionals like B3LYP (Becke’s three-parameter exchange combined with Lee-Yang-Parr correlation) are ideal for geometry optimization and frontier orbital analysis. Basis sets such as 6-31G* balance accuracy and computational cost. Solvent effects (e.g., DMSO) are modeled via the Polarizable Continuum Model (PCM). Frequency calculations confirm stationary points, while time-dependent DFT (TD-DFT) predicts UV-Vis spectra .

Advanced Research Questions

Q. What methodologies resolve contradictions between experimental NMR shifts and DFT-calculated chemical shifts?

- Methodological Answer : Discrepancies often arise from incomplete solvent modeling or improper conformational sampling. Use the gauge-including atomic orbital (GIAO) method with the 6-311++G** basis set for NMR prediction. For dynamic effects, perform molecular dynamics (MD) simulations to generate conformer ensembles, followed by Boltzmann-weighted averaging of shifts. Cross-validate with experimental COSY and NOESY spectra to rule out aggregation or pH-dependent shifts .

Q. What cocrystal engineering approaches enhance the dissolution rate of this compound?

- Methodological Answer : Cocrystal screening employs coformers with complementary hydrogen-bond donors/acceptors (e.g., citric acid or nicotinamide). Slurry crystallization in ethanol/water mixtures (1:1 v/v) at 45°C for 24 hours facilitates cocrystal formation. Powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) confirm phase purity. Dissolution testing in simulated intestinal fluid (pH 6.8) shows a 3.5-fold solubility increase for optimized cocrystals .

Q. How can the sulfonylation step in the synthesis be optimized for scalability and yield?

- Methodological Answer : Kinetic profiling via in-situ FTIR identifies optimal reaction time (typically 4–6 hours at 0°C). Use dimethylacetamide (DMAc) as a solvent to enhance sulfonyl chloride reactivity. Design of Experiments (DoE) models reveal that a 1.2:1 molar ratio of sulfonylating agent to precursor maximizes yield (85–90%) while minimizing di-sulfonylated byproducts. Continuous flow reactors improve heat transfer and scalability .

Q. What strategies mitigate aggregation-induced spectral broadening in NMR studies of this compound?

- Methodological Answer : Dilute samples to 1–2 mM in deuterated DMSO-d6 to reduce intermolecular interactions. Add 0.1% trifluoroacetic acid (TFA) to disrupt π-π stacking. For temperature-dependent studies, acquire spectra at 323 K to enhance solubility. Dynamic light scattering (DLS) quantifies aggregate size, while DOSY NMR distinguishes monomeric vs. aggregated species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.